L-Arginine-amidino-15N2
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59681-33-3 |
|---|---|
Molecular Formula |
C6H14N4O2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1/i8+1,9+1 |
InChI Key |
ODKSFYDXXFIFQN-IHCJVETJSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2] |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Synthesis and Quality Control of L Arginine Amidino 15n2 for Research Applications
Synthetic Methodologies for the Preparation of Amidinolabeled L-Arginine
The preparation of L-Arginine-amidino-¹⁵N₂ can be achieved through both chemical and enzymatic routes, each offering distinct advantages in terms of specificity, yield, and scalability.
Chemical Routes for Site-Specific ¹⁵N-Isotopic Enrichment
Chemical synthesis provides a direct and versatile approach for the site-specific introduction of ¹⁵N isotopes into the amidino group of L-arginine. A common strategy involves the guanidinylation of the δ-amino group of L-ornithine using a ¹⁵N-labeled guanidinylating agent.
A key reagent in this approach is a protected, ¹⁵N-labeled guanidine (B92328) derivative, such as N,N'-di-Boc-N"-triflyl-[¹⁵N₂]guanidine. The synthesis of this reagent starts with a ¹⁵N-labeled guanidinium (B1211019) salt, which is then protected with tert-butyloxycarbonyl (Boc) groups. chemicalbook.comorganic-chemistry.org The subsequent reaction with triflic anhydride (B1165640) yields the highly reactive guanidinylating agent. orgsyn.org
Protection of L-ornithine: The α-amino and carboxyl groups of L-ornithine are protected to prevent side reactions.
Guanidinylation: The protected L-ornithine is then reacted with the ¹⁵N₂-labeled guanidinylating agent, which specifically targets the δ-amino group to form the ¹⁵N₂-labeled guanidinium group.
Deprotection: Finally, the protecting groups are removed to yield L-Arginine-amidino-¹⁵N₂.
This method allows for precise control over the isotopic labeling pattern, ensuring that the ¹⁵N atoms are exclusively located in the amidino group.
| Step | Description | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Protection of L-ornithine | Protecting group reagents (e.g., for α-amino and carboxyl groups) | Prevent unwanted side reactions during guanidinylation. |
| 2 | Guanidinylation | N,N'-di-Boc-N"-triflyl-[¹⁵N₂]guanidine | Introduction of the ¹⁵N₂-labeled amidino group onto the δ-amino group of ornithine. |
| 3 | Deprotection | Acids or other deprotecting agents | Removal of protecting groups to yield the final product. |
Enzymatic Synthesis Approaches Utilizing Labeled Precursors
Enzymatic synthesis offers a highly stereospecific route to L-Arginine-amidino-¹⁵N₂, leveraging the catalytic machinery of biological systems. A prominent enzymatic pathway for arginine biosynthesis involves the conversion of L-citrulline to L-argininosuccinate, followed by the cleavage of argininosuccinate (B1211890) to yield L-arginine and fumarate. This two-step process is catalyzed by argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), respectively. researchgate.netnih.govwikipedia.org
To introduce the ¹⁵N₂ label into the amidino group, a ¹⁵N-labeled precursor is required. In this pathway, L-citrulline with a ¹⁵N-labeled ureido group can serve as the precursor. The synthesis would proceed as follows:
Synthesis of ¹⁵N-labeled L-citrulline: The synthesis of the labeled precursor is the initial step.
Argininosuccinate Formation: Argininosuccinate synthetase catalyzes the condensation of ¹⁵N-labeled L-citrulline and L-aspartate to form ¹⁵N-labeled argininosuccinate. researchgate.net
Arginine Formation: Argininosuccinate lyase then cleaves the ¹⁵N-labeled argininosuccinate to produce L-Arginine-amidino-¹⁵N₂ and fumarate. nih.govwikipedia.orgfiveable.me
This enzymatic approach ensures the production of the biologically active L-enantiomer of arginine with high fidelity.
| Step | Enzyme | Substrates | Product |
|---|---|---|---|
| 1 | Argininosuccinate Synthetase (ASS) | ¹⁵N-ureido-L-citrulline, L-Aspartate, ATP | ¹⁵N-argininosuccinate |
| 2 | Argininosuccinate Lyase (ASL) | ¹⁵N-argininosuccinate | L-Arginine-amidino-¹⁵N₂, Fumarate |
Analytical Determination of Isotopic Purity and Enrichment
Rigorous analytical quality control is essential to verify the successful synthesis of L-Arginine-amidino-¹⁵N₂ and to determine its isotopic purity, enrichment, and chemical and stereochemical integrity.
Quantitative Isotopic Abundance Assessment
The isotopic enrichment of L-Arginine-amidino-¹⁵N₂ can be quantitatively assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the isotopic enrichment. nih.govnih.gov The mass spectrum of the labeled arginine will show a mass shift corresponding to the incorporation of two ¹⁵N atoms. By comparing the peak intensities of the labeled and unlabeled arginine, the percentage of isotopic enrichment can be calculated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy provides a direct method for observing the ¹⁵N nuclei. nih.gov The chemical shifts of the nitrogen atoms in the guanidinium group are sensitive to their chemical environment. nih.govnorthwestern.edu Quantitative ¹⁵N NMR can be used to determine the isotopic enrichment by integrating the signals corresponding to the ¹⁵N nuclei. ucl.ac.uk
| Technique | Principle | Information Obtained |
|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the incorporation of ¹⁵N isotopes and allows for the calculation of isotopic enrichment. |
| ¹⁵N NMR Spectroscopy | Detects the nuclear magnetic resonance of ¹⁵N nuclei. | Provides direct evidence of ¹⁵N labeling and can be used for quantitative assessment of enrichment. |
Characterization of Chemical Identity and Stereochemical Integrity
Beyond isotopic enrichment, it is crucial to confirm the chemical identity and stereochemical integrity of the synthesized L-Arginine-amidino-¹⁵N₂.
Chemical Identity: The chemical structure of the synthesized compound can be confirmed using a combination of ¹H and ¹³C NMR spectroscopy, and by comparing the spectra to that of an unlabeled L-arginine standard.
Stereochemical Integrity: The enantiomeric purity of the synthesized L-arginine is critical, as the D-enantiomer is not biologically active in most systems. Chiral high-performance liquid chromatography (HPLC) is a widely used method for separating and quantifying the L- and D-enantiomers of arginine. tandfonline.comnih.govresearchgate.netsigmaaldrich.com By using a chiral stationary phase, the two enantiomers can be resolved, and the percentage of the desired L-enantiomer can be determined. tandfonline.comresearchgate.netsigmaaldrich.com
| Parameter | Analytical Method | Purpose |
|---|---|---|
| Chemical Identity | ¹H and ¹³C NMR Spectroscopy | Confirms the correct chemical structure of the synthesized compound. |
| Stereochemical Integrity | Chiral High-Performance Liquid Chromatography (HPLC) | Determines the enantiomeric purity and quantifies the percentage of the L-enantiomer. tandfonline.comresearchgate.netsigmaaldrich.com |
Advanced Analytical Platforms for L Arginine Amidino 15n2 and Its Metabolic Products
Mass Spectrometry-Based Techniques for Metabolite Detection and Quantification
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with chromatographic separation methods, it provides robust platforms for identifying and quantifying specific molecules, including isotopically labeled compounds, within complex biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary method for quantifying L-arginine and its metabolites in biological samples. creative-proteomics.com This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. In isotopic tracing studies using L-Arginine-amidino-15N2, LC-MS/MS can reliably quantify the abundance of key intermediates and track the flux of major metabolic reactions in various cell models. nih.gov The use of stable-labeled isotopes as internal standards ensures high precision by accounting for variations in sample preparation and matrix effects. nih.gov
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS scan mode used for targeted quantification. In an MRM experiment, the first mass spectrometer (Q1) is set to isolate a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) is set to detect a specific fragment ion. This precursor-product ion pair is called a "transition."
By using this compound as a tracer, MRM methods can be developed to simultaneously quantify the labeled arginine and the appearance of the ¹⁵N label in its downstream metabolites, such as citrulline, ornithine, and guanidinoacetate. nih.govmdpi.com This allows researchers to map the flow of the amidino nitrogen atoms through the nitric oxide (NO) cycle or the urea (B33335) cycle. The high selectivity of MRM ensures that the labeled metabolites can be accurately measured even in complex biological samples like plasma. mdpi.com
| Compound | Isotopic Label | Precursor Ion (m/z) | Product Ion (m/z) | Metabolic Pathway |
|---|---|---|---|---|
| L-Arginine | ¹⁵N₂ (amidino) | 177.1 | 72.1 | Starting Tracer |
| L-Citrulline | ¹⁵N₁ | 177.1 | 160.1 | Nitric Oxide Synthesis |
| L-Ornithine | Unlabeled | 133.1 | 70.1 | Urea Cycle (Arginase action) |
| Guanidinoacetate | ¹⁵N₂ | 119.1 | 76.1 | Creatine (B1669601) Biosynthesis |
High-Resolution Mass Spectrometry (HRMS), performed on instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability is critical for distinguishing between compounds with very similar masses (isobars) and for resolving isotopic patterns. When tracing this compound, HRMS can unequivocally separate the labeled precursor (mass 176.1188 + 2 Da) from its unlabeled, endogenous counterpart (mass 176.1188 Da). sciex.com
This technique is essential for confirming the incorporation of ¹⁵N atoms into metabolites and for calculating the degree of enrichment. By analyzing the full isotopic pattern of a metabolite, researchers can determine the number of ¹⁵N atoms incorporated, providing deeper insight into metabolic pathways. For instance, HRMS can differentiate arginine from citrulline, which differ by only one Dalton, a task that can be challenging for lower-resolution instruments where mass interference may occur. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for stable isotope analysis, particularly when coupled with a combustion interface (GC-C-IRMS). nih.gov Because amino acids like arginine are non-volatile, they must first be chemically modified through a process called derivatization to make them suitable for GC analysis. researchgate.net A common derivatization method involves converting arginine to its N-acetyl isopropyl ester. nih.gov
Once derivatized, the compound can be separated by GC and introduced into the mass spectrometer. For isotopic ratio measurement, the sample is often combusted to N₂ gas, and the ratio of ¹⁵N to ¹⁴N is precisely measured by an isotope ratio mass spectrometer. nih.govbris.ac.uk This approach provides highly accurate measurements of ¹⁵N enrichment in arginine and its metabolites, which is crucial for understanding metabolic routing in fields from ecology to clinical science. nih.govresearchgate.net A rapid GC-MS method has been specifically described for determining ¹⁵N in the guanidino nitrogens of arginine in plasma, demonstrating its application in human metabolic studies. nih.gov
Stable Isotope Dilution Analysis (SIDA) is considered a gold-standard method for achieving accurate absolute quantification of metabolites. The principle involves adding a known amount of a stable isotope-labeled version of the analyte to the sample to serve as an internal standard. nih.gov For instance, to quantify endogenous L-arginine, a known concentration of a labeled standard (such as ¹³C₆-Arginine or D₇-ADMA) is "spiked" into the sample at the beginning of the workflow. nih.gov
The internal standard has nearly identical chemical and physical properties to the endogenous analyte, meaning it behaves similarly during sample extraction, derivatization, and ionization, thus correcting for any sample loss or matrix-induced signal suppression. nih.gov By measuring the peak area ratio of the endogenous analyte to the labeled internal standard with a mass spectrometer, a precise and accurate concentration can be calculated. This method is used in enzyme assays, for example, where L-[guanido-15N2]arginine is used as a substrate to measure enzyme activity by quantifying the labeled product formed. scispace.comresearchgate.net
The integration of this compound tracing with the aforementioned mass spectrometry techniques is fundamental to the fields of quantitative metabolomics and metabolic fluxomics.
Quantitative Metabolomics: This field focuses on measuring the concentrations of many metabolites simultaneously. Using SIDA with LC-MS/MS, researchers can accurately determine the pool sizes of L-arginine and related compounds in response to various stimuli or in different disease states. nih.gov This provides a static snapshot of the metabolic state.
Metabolic Fluxomics: Fluxomics goes a step further to measure the rates of metabolic reactions, providing a dynamic view of metabolism. By introducing this compound as a tracer and monitoring the rate at which the ¹⁵N label appears in downstream products over time, the flux through specific pathways can be calculated. nih.govnih.gov These measurements are critical for understanding how metabolic networks are rewired in pathological conditions and for identifying potential therapeutic targets. nih.gov
| Technique | Primary Application | Key Advantage | Sample Preparation |
|---|---|---|---|
| LC-MS/MS (MRM) | Targeted quantification of tracer and metabolites | High sensitivity and specificity for complex mixtures nih.gov | Protein precipitation, liquid-liquid extraction |
| LC-HRMS | Isotopic pattern confirmation, discovery metabolomics | High mass accuracy, distinguishes isobaric compounds sciex.com | Protein precipitation, liquid-liquid extraction |
| GC-C-IRMS | Precise isotopic ratio measurement (¹⁵N/¹⁴N) | High precision for enrichment studies nih.gov | Requires chemical derivatization researchgate.net |
| SIDA (with MS) | Absolute quantification of metabolites | Corrects for matrix effects and sample loss nih.gov | Requires addition of a labeled internal standard |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for studying isotopically labeled molecules. creative-proteomics.com In the context of this compound, NMR is invaluable for determining the position and extent of 15N incorporation, elucidating the structure of novel metabolites, and analyzing metabolic fluxes in complex biological systems. creative-proteomics.comnih.gov The spin-½ nature of the 15N nucleus allows for high-resolution spectra, although its low natural abundance and smaller gyromagnetic ratio necessitate isotopic enrichment for effective detection. nih.gov
Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates of intracellular reactions. creative-proteomics.com When combined with stable isotope tracers like this compound, NMR becomes a preferred method for delineating metabolic pathways. creative-proteomics.com The incorporation of the 15N label from the amidino group of arginine into downstream metabolites, such as citrulline and urea, can be tracked and quantified.
15N NMR-based MFA offers several advantages:
Site-Specific Information : It provides data on the specific location of the 15N label within a molecule, which is crucial for distinguishing between different metabolic pathways. creative-proteomics.com
Non-Destructive Analysis : The non-invasive nature of NMR allows for the analysis of metabolites in vitro and in vivo with minimal sample preparation. creative-proteomics.com
Structural Elucidation : It aids in the identification of unknown metabolites by providing detailed structural information.
Pioneering studies have demonstrated the use of dual 13C and 15N isotopic labeling to simultaneously quantify both carbon and nitrogen fluxes, providing comprehensive maps of cellular metabolism. embopress.org For instance, tracking the 15N label from this compound allows researchers to measure nitric oxide synthesis by quantifying the production of [15N]nitrate. nih.gov
Table 1: Key 15N NMR-based Metabolic Flux Analysis Studies
| Study Focus | Isotope Tracer(s) | Key Findings | Reference(s) |
|---|---|---|---|
| General Nitrogen Metabolism | [15N]-Ammonium Chloride, [15N]-Glutamine | Demonstrated glutamate (B1630785) as a central node for nitrogen metabolism. | embopress.org |
| Arginine Metabolism | L-[guanidino-15N2]arginine | Quantified baseline nitric oxide synthesis and arginine flux in humans. | nih.gov |
| Amino Acid Metabolism in Cell Culture | 15N-labeled Amino Acids | Showed that lowering experimental temperature allows for facile characterization of 15N-labeled amino acids and their metabolites. | nih.govresearchgate.net |
| GS-GOGAT Pathway | 15N Tracers | Determined nitrogen fluxes within a specific sub-network of metabolism. | embopress.org |
The substitution of a 14N atom with a 15N atom induces a small but measurable change in the chemical shift of the 15N nucleus and adjacent nuclei, such as 1H and 13C. This phenomenon, known as the isotope effect, is a valuable tool for structural analysis. In 1H-15N correlation spectra, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, the presence of a 15N label can be confirmed, and the specific site of labeling can be assigned. nih.gov
While direct studies detailing isotopic shifts for this compound intermediates are highly specific, the principles are well-established in the field of NMR spectroscopy for isotopically labeled proteins and metabolites. nih.gov For example, in studies of 15N-labeled proteins, chemical shift assignments are foundational for determining three-dimensional structures. unl.pt The same principle applies to metabolic studies where the appearance of new, shifted peaks in NMR spectra can signal the formation of a labeled metabolic product. By comparing the spectra of labeled and unlabeled samples, researchers can identify and assign structures to novel intermediates in the metabolic cascade originating from this compound.
Chromatographic Separations for Isotope-Labeled Amino Acid Analysis
Chromatography is the cornerstone of separation science and is indispensable for the analysis of amino acids and their metabolites from complex biological matrices. The separation of this compound from other compounds is critical for its accurate quantification and the analysis of its metabolic products.
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, which is influenced by the pH of the mobile phase. libretexts.org This technique is highly effective for separating amino acids due to their zwitterionic nature. libretexts.org L-arginine is a strongly basic amino acid and, in acidic conditions, carries a net positive charge, allowing it to bind strongly to cation-exchange resins. libretexts.orgbohrium.com
The process typically involves:
Loading the sample onto the column at a specific pH where the amino acids of interest are charged.
Eluting the bound amino acids by changing the pH or increasing the ionic strength of the mobile phase. ucl.ac.uk
IEC is a robust and well-established method for the quantitative analysis of amino acids in protein hydrolysates and physiological fluids. 193.16.218 The addition of arginine to the mobile phase has, in some applications, been shown to improve the recovery and separation of proteins by reducing non-specific interactions with the column matrix. americanlaboratory.com
Table 2: Comparison of IEC Operating Parameters for Arginine Separation
| Parameter | Description | Typical Conditions for Arginine | Reference(s) |
|---|---|---|---|
| Resin Type | Stationary phase with charged functional groups. | Cation-exchange resins (e.g., sulfonate groups). | libretexts.orgbohrium.com |
| Mobile Phase (Eluent) | Buffered aqueous solutions. | Sodium or lithium buffer systems. | 193.16.218 |
| Elution Method | Gradient elution by changing pH or ionic strength (salt concentration). | Increasing sodium chloride gradient. | ucl.ac.uk |
| Detection | Post-column derivatization followed by spectrophotometry. | Ninhydrin colorimetric reaction. | libretexts.org193.16.218 |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of highly polar compounds like amino acids. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. nih.gov
The separation of L-arginine and its polar metabolites can be challenging, but HILIC provides excellent retention and separation for these compounds. researchgate.net Coupling HILIC with tandem mass spectrometry (MS/MS) offers a highly sensitive and specific method for quantifying this compound and its metabolites. The mass spectrometer can differentiate between the labeled (heavy) and unlabeled (light) forms of the molecules. nih.gov This technique has been successfully used to simultaneously measure L-arginine and several of its key metabolites in plasma and cellular extracts. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as U-13C6 L-arginine, is common to ensure accurate quantification. nih.gov
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAEC-IPAD) is a powerful technique for the analysis of carbohydrates and amino acids without the need for derivatization. nih.gov The method provides excellent specificity, accuracy, and precision for arginine analysis. nih.gov HPAEC-IPAD has been validated for the simultaneous quantification of L-arginine and monosaccharides in complex fermentation media, demonstrating its robustness for monitoring metabolic processes. nih.gov While typically used for anion exchange, its application highlights the versatility of advanced chromatographic methods in metabolite analysis. nih.gov
Mechanistic Enzymology and Isotopic Effects with L Arginine Amidino 15n2
Characterization of Enzyme Active Sites and Substrate Binding Specificity
The precise interaction between a substrate and the active site of an enzyme is fundamental to its catalytic function. L-Arginine-amidino-15N2 has proven to be an invaluable tool in dissecting these interactions, primarily through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. By introducing a 15N label at the amidino nitrogens, researchers can monitor changes in the chemical environment of these specific atoms upon binding to an enzyme.
15N NMR studies have been instrumental in mapping the active site of nitric oxide synthase (NOS). When this compound binds to the enzyme, the 15N chemical shifts of the guanidino nitrogens are altered, providing information about the electrostatic environment and hydrogen-bonding interactions within the active site. For instance, studies have shown that the binding of L-arginine and its intermediate, Nω-hydroxy-L-arginine, to the active site of NOS can be monitored by observing the distinct 15N NMR signals. The conversion of 15N-labeled Nω-hydroxy-L-arginine to 15NO by NOS has definitively confirmed its role as an intermediate in nitric oxide biosynthesis and demonstrated that one of the terminal guanidino nitrogens is the source of the nitrogen atom in NO.
Furthermore, advanced NMR techniques, such as 13C-detected 15N double-quantum NMR experiments, have been developed to probe the 15Nη chemical shifts of the arginine side-chain guanidinium (B1211019) group. These methods are particularly useful for characterizing the formation of salt bridges between the substrate and acidic residues in the enzyme's active site, interactions that are critical for substrate specificity and catalysis.
Table 1: Application of this compound in Characterizing Enzyme Active Sites
| Enzyme Studied | Technique Used | Key Findings | Reference |
| Nitric Oxide Synthase (NOS) | 15N NMR Spectroscopy | Monitored the binding of L-arginine and Nω-hydroxy-L-arginine to the active site. Confirmed Nω-hydroxy-L-arginine as an intermediate in NO synthesis. | nih.gov |
| Arginine-metabolizing enzymes | 13C-detected 15N double-quantum NMR | Probed the 15Nη chemical shifts of the guanidinium group to characterize salt-bridge formation in the active site. | nih.gov |
| Various proteins | 15N NMR Relaxation Dispersion | Characterized the motions of arginine side chains coupled to global conformational changes in the enzyme. | nih.gov |
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
Kinetic Isotope Effect (KIE) studies measure the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. The magnitude of the KIE can provide profound insights into the rate-determining steps of an enzymatic reaction and the nature of the transition state. The use of this compound allows for the determination of 15N KIEs, which are particularly informative for reactions involving the cleavage of carbon-nitrogen bonds in the guanidino group.
In the context of arginine-metabolizing enzymes, 15N KIE studies have been pivotal in deciphering their catalytic mechanisms. For example, in the reaction catalyzed by argininosuccinate (B1211890) lyase, a primary 15N isotope effect on V/K of 0.9964 ± 0.0003 was observed. nih.gov This inverse isotope effect suggests that the C-N bond cleavage step is kinetically significant and that there is an increase in the bonding environment of the nitrogen atom in the transition state, consistent with a concerted or stepwise mechanism involving a carbanionic intermediate.
While specific KIE values for the reaction of this compound with NOS and arginase are not as extensively documented in readily available literature, the principle remains a powerful tool. For NOS, a significant 15N KIE would be expected if the cleavage of the N-guanidino bond is a rate-limiting step in the formation of nitric oxide. Similarly, for arginase, which hydrolyzes L-arginine to ornithine and urea (B33335), a 15N KIE would provide evidence for the rate-limiting nature of the nucleophilic attack on the guanidinium carbon and the subsequent C-N bond cleavage.
Table 2: Representative 15N Kinetic Isotope Effects in Arginine-Metabolizing Enzymes
| Enzyme | Labeled Substrate | Observed 15N KIE (V/K) | Mechanistic Implication | Reference |
| Argininosuccinate Lyase | [guanidino-15N]-Argininosuccinate | 0.9964 ± 0.0003 | C-N bond cleavage is kinetically significant; suggests a transition state with increased bonding to the nitrogen atom. | nih.gov |
Inter-Enzyme Competition for L-Arginine Substrate (e.g., Arginase vs. NOS)
In many biological systems, multiple enzymes can utilize the same substrate, leading to competition that can significantly influence metabolic fluxes and cellular signaling. A classic example is the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine. This compound and other isotopically labeled arginine species are indispensable for quantifying the partitioning of L-arginine between these two critical pathways.
By using tracer methodologies, researchers can infuse this compound and measure the isotopic enrichment in the products of the respective enzymatic reactions (e.g., 15N-labeled citrulline for NOS and 15N-labeled urea for arginase). This allows for the direct measurement of the flux of L-arginine through each pathway under various physiological and pathological conditions.
A study investigating L-arginine metabolism in a mouse model of Pseudomonas lung infection utilized stable isotope tracers to quantify NOS and arginase activity. The results revealed that under baseline conditions, L-arginine consumption by arginase far exceeded that by NOS in both plasma and the lung. However, following infection, the arginase/NOS activity ratio in the lung significantly decreased, indicating a shift in L-arginine metabolism towards NO production. This highlights the dynamic nature of this enzymatic competition and its importance in the inflammatory response. physiology.org
It is important to note that the concept of direct substrate competition has been subject to debate. Some studies suggest that under conditions of continuous L-arginine supply, as is common in vivo, direct competition may not be the primary factor limiting NOS activity. Instead, factors such as L-arginine transport into the cell and its utilization for protein synthesis may play a more dominant role in regulating substrate availability for NOS. nih.gov
Table 3: Quantification of Arginase vs. NOS Activity Using Isotopic Tracers in a Mouse Model of Lung Infection
| Condition | Tissue | Arginase/NOS Activity Ratio | Implication | Reference |
| Naïve | Plasma | ~197 | Arginase activity is significantly higher than NOS activity. | physiology.org |
| Naïve | Lung | 11.4 | Arginase is the predominant L-arginine metabolizing enzyme. | physiology.org |
| Infected | Lung | 3.9 | A shift towards increased NOS activity relative to arginase activity. | physiology.org |
Investigating Regulatory Mechanisms of Arginine-Metabolizing Enzymes using Labeled Substrates
The activities of arginine-metabolizing enzymes are tightly regulated by a variety of mechanisms, including allosteric regulation, feedback inhibition, and changes in enzyme expression. This compound serves as a powerful tracer to investigate how these regulatory processes impact the metabolic fate of L-arginine.
For instance, studies have shown that arginase activity can reciprocally regulate NOS activity by depleting the local L-arginine pool. This is particularly relevant in conditions such as aging, where increased arginase expression and activity have been linked to endothelial dysfunction due to reduced NO production. By using labeled L-arginine, researchers can demonstrate that inhibition of arginase leads to an increased flux of L-arginine through the NOS pathway, thereby restoring NO production.
Furthermore, the expression of both arginase and NOS can be modulated by various stimuli, such as cytokines. For example, in macrophages, type 1 cytokines tend to induce NOS2 (iNOS), leading to NO production for antimicrobial activity, while type 2 cytokines upregulate arginase, which promotes tissue repair and cell proliferation. Labeled arginine tracers can be used to quantify the functional consequences of these changes in enzyme expression on L-arginine metabolism.
Table 4: Examples of Regulatory Mechanisms Studied with Labeled L-Arginine
| Regulatory Mechanism | Enzyme(s) Involved | Method Using Labeled L-Arginine | Key Finding |
| Substrate Availability | Arginase, NOS | Tracer studies with arginase inhibitors. | Arginase upregulation can deplete L-arginine, leading to reduced NOS activity and endothelial dysfunction. |
| Cytokine-mediated Regulation | Arginase, NOS2 (iNOS) | Quantification of L-arginine metabolism in stimulated macrophages. | Differential expression of arginase and NOS2 by cytokines shapes the metabolic fate of L-arginine in immune cells. |
| Whole-body NO Synthesis | NOS isoforms | Intravenous infusion of L-[guanidino-15N2]arginine and measurement of urinary [15N]nitrate. | Allows for the in vivo quantification of NO production in response to physiological stimuli. nih.gov |
Advanced Experimental Design and Methodological Refinements in L Arginine Amidino 15n2 Research
Application in In Vitro Biochemical Assays and Recombinant Enzyme Studies
L-Arginine-amidino-15N2 is a critical tool in biochemical assays designed to measure the activity of enzymes involved in arginine metabolism. By substituting the natural substrate with its ¹⁵N-labeled counterpart, researchers can accurately trace the transfer of the amidino group to an acceptor molecule. The resulting ¹⁵N-labeled product can be sensitively and specifically detected using mass spectrometry.
This approach is particularly valuable in the study of L-arginine:glycine amidinotransferase (AGAT), the rate-limiting enzyme in creatine (B1669601) biosynthesis. AGAT catalyzes the transfer of the amidino group from arginine to glycine, forming guanidinoacetate and ornithine. In these assays, this compound is incubated with a source of the enzyme—such as cell lysates, tissue homogenates, or purified recombinant AGAT—and the acceptor substrate, glycine. The rate of formation of ¹⁵N₂-guanidinoacetate is then quantified by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a direct measure of AGAT activity. researchgate.net This stable isotope-based method offers higher specificity compared to non-isotopic assays that measure ornithine, which can be produced by other metabolic pathways. researchgate.net
Similarly, this tracer has been employed in studies with AGAT-transfected human embryonic kidney (HEK293) cells to investigate the synthesis of other metabolites. For instance, by incubating these cells with L-[¹⁵N₂-guanidino]-arginine and ¹³C₆-lysine, researchers have confirmed the in-vitro formation of ¹³C₆¹⁵N₂-guanidino-homoarginine, demonstrating a functional role for AGAT in homoarginine synthesis.
The use of this compound is also central to characterizing recombinant enzymes. After expressing and purifying an enzyme like AGAT from E. coli, researchers can perform detailed kinetic studies (e.g., determining Km and Vmax) and investigate the enzyme's mechanism and substrate specificity using the labeled arginine.
| Enzyme/System | Labeled Substrate(s) | Acceptor Substrate | Key Labeled Product Detected | Analytical Method | Research Focus |
|---|---|---|---|---|---|
| L-Arginine:glycine amidinotransferase (AGAT) | L-[guanido-15N2]arginine | Glycine | [15N2]Guanidinoacetate | GC-MS / LC-MS/MS | Enzyme activity diagnostics researchgate.net |
| AGAT-transfected HEK293 cells | L-[15N2-guanidino]-arginine, [13C6]-lysine | Lysine (B10760008) (endogenous/added) | [13C6,15N2]-Homoarginine | LC-MS/MS | Investigating homoarginine synthesis |
| Nitric Oxide Synthase (NOS) | L-[guanidino-15N2]arginine | - | [15N]Citrulline | LC-MS/MS | Quantifying NO synthesis pathway pnas.org |
Utilization in Ex Vivo Tissue and Organ Perfusion Models
Ex vivo organ perfusion models provide a bridge between in vitro assays and complex in vivo studies, allowing researchers to investigate organ-specific metabolism in a controlled environment. tno-pharma.comharvardapparatus.com In this setup, an organ is isolated and maintained in a viable state by perfusing it with a nutrient-rich, oxygenated buffer. harvardapparatus.com The addition of this compound to the perfusate enables the direct study of how an organ like the liver, kidney, or lung utilizes arginine. mdpi.com
For example, in an isolated perfused liver model, this compound can be used to trace the metabolic fate of arginine through its major hepatic pathways:
Urea (B33335) Cycle: The production of ¹⁵N₂-urea can be measured in the perfusate to quantify urea synthesis rates.
Nitric Oxide (NO) Synthesis: The release of ¹⁵N-citrulline and the stable NO metabolites ¹⁵N-nitrite/nitrate can be monitored to assess the activity of nitric oxide synthase (NOS). nih.gov
Creatine Synthesis: The synthesis and release of ¹⁵N₂-guanidinoacetate can quantify the liver's contribution to the first step of creatine production.
These models are invaluable for understanding inter-organ metabolism. nih.gov For instance, the kidneys are a primary site of de novo arginine synthesis from citrulline. An isolated perfused kidney model using an appropriate ¹⁵N-labeled citrulline tracer could be used to study the rate of arginine synthesis, while a subsequent perfusion with this compound could clarify how the newly synthesized arginine is then metabolized or released by the kidney. Such studies have been instrumental in showing that while hepatocytes can synthesize arginine via the urea cycle, this intracellular pool is not efficiently channeled into the nitric oxide synthesis pathway, which relies more on extracellular arginine. nih.gov
Methodological Considerations for In Vivo Tracer Studies in Non-Human Models
When this compound or similarly labeled arginine isotopes are used in vivo, particularly in cell culture for quantitative proteomics (e.g., SILAC), a significant methodological challenge arises: the metabolic conversion of arginine to other amino acids, most notably proline. researchgate.net This conversion can lead to the unintended incorporation of the heavy isotope label into proline residues of newly synthesized proteins. researchgate.net In a SILAC experiment, this creates satellite peaks in the mass spectra for proline-containing peptides, complicating and potentially invalidating quantitative comparisons. researchgate.net
The metabolic pathway involves the conversion of arginine to ornithine by arginase, and ornithine is then converted to proline via pyrroline-5-carboxylate. Several strategies have been developed to minimize this artifact:
Proline Supplementation: The most common and effective method is to supplement the SILAC culture medium with a high concentration of unlabeled L-proline. This excess of unlabeled proline creates a large pool that effectively suppresses the de novo synthesis of proline from the labeled arginine precursor through feedback inhibition.
Ornithine Supplementation: Adding unlabeled L-ornithine to the medium can also reduce the conversion artifact.
Arginine Concentration Reduction: Lowering the concentration of labeled arginine can make its use for proline synthesis less favorable, though this may not be suitable for all cell types and does not completely prevent the conversion.
| Method | Principle | Effectiveness | Considerations |
|---|---|---|---|
| L-Proline Supplementation | Feedback inhibition of the proline synthesis pathway from ornithine/glutamate (B1630785). | Highly effective; can render conversion undetectable. | Optimal concentration may need to be determined for different cell lines. |
| L-Ornithine Supplementation | Competitively inhibits enzymes downstream of arginine conversion. | Effective in reducing conversion. | May have other effects on cellular metabolism. |
| Lowering L-Arginine Concentration | Reduces the availability of the precursor for conversion. | Partially effective; does not eliminate the artifact. | Can negatively impact cell growth and viability in some cell lines. |
In whole-animal tracer studies using non-human models, continuous infusion of this compound allows for the determination of whole-body and organ-specific arginine flux. nih.gov By sampling blood from arterial and venous catheters placed across specific organs (e.g., kidney, liver, gut), researchers can calculate the rates of arginine uptake, release, and conversion to metabolites like ¹⁵N-citrulline, providing a dynamic view of arginine metabolism under various physiological and pathological conditions. nih.gov
Integration with Multi-Omics Data for Systems-Level Understanding of Metabolism
The data generated from this compound tracer studies, which provide metabolic flux rates, can be powerfully integrated with other high-throughput "omics" data to build a comprehensive, systems-level understanding of metabolism. nih.govrsc.org This multi-omics approach seeks to connect the functional output of a metabolic pathway (flux) with the underlying molecular machinery (genes, transcripts, proteins). nih.govmdpi.com
The core principle involves using flux data from tracer experiments to constrain and validate computational models of metabolic networks. nih.gov For example, a genome-scale metabolic model (GEM) can predict thousands of potential metabolic fluxes. By inputting experimentally measured flux rates for arginine conversion to citrulline or urea (obtained using this compound), the model's predictions become far more accurate and physiologically relevant. osti.gov
This constrained model can then be integrated with other omics layers:
Transcriptomics (RNA-Seq): Gene expression data can be overlaid onto the metabolic map to see if changes in flux through the arginine pathway correlate with the upregulation or downregulation of genes encoding key enzymes (e.g., NOS, AGAT, Arginase). frontiersin.org
Proteomics (Mass Spectrometry): Quantitative proteomics data provides the abundance of these enzymes. This allows researchers to distinguish between changes in metabolism due to altered gene expression versus post-translational modification or allosteric regulation of existing enzymes. elucidata.io
Metabolomics: Unlabeled metabolomics can provide a snapshot of the concentrations of all related metabolites (citrulline, ornithine, proline, creatine), offering a broader context for the specific flux rates measured with the tracer.
This integrated approach enables the discovery of complex regulatory networks and can reveal how perturbations, such as disease or nutrient stress, lead to a coordinated response across multiple molecular layers. For instance, an integrated analysis might reveal that under drought stress in a plant, an observed increase in arginine-to-proline flux is accompanied by the transcriptional upregulation of genes in the arginine biosynthesis pathway and a corresponding increase in the abundance of the associated enzymes. frontiersin.org This provides a much deeper and more mechanistic understanding than any single omics dataset could provide alone. nih.gov
Future Directions and Emerging Research Paradigms for L Arginine Amidino 15n2
Development of Novel Isotopic Tracing Strategies with Enhanced Resolution and Sensitivity
Future research will focus on developing more sophisticated isotopic tracing strategies that leverage L-Arginine-amidino-15N2 to provide unprecedented detail on metabolic dynamics. A key direction is the implementation of multi-isotope tracing experiments. By combining this compound with other stable isotope-labeled nutrients, such as 13C-labeled glucose or 13C,15N-labeled glutamine, researchers can simultaneously map the interplay between arginine metabolism and other central metabolic pathways. This approach is critical for understanding how metabolic networks are rewired in complex diseases where multiple pathways are dysregulated.
Furthermore, there is a growing emphasis on dynamic metabolic flux analysis. Instead of steady-state measurements, future studies will increasingly use pulse-chase experiments with this compound to capture the temporal dynamics of arginine flux in response to stimuli. This provides higher resolution data on how quickly metabolic pathways adapt to changes in the cellular environment. Improving the sensitivity of detection for correlations involving 15N-labeled arginine in techniques like multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for analyzing interactions involving arginine side-chains with greater precision. nih.gov These advanced strategies will offer a more granular and dynamic view of metabolic regulation, moving beyond static snapshots of pathway activity.
Advancements in Analytical Technologies for Improved Detection and Quantification
The utility of this compound as a tracer is intrinsically linked to the analytical technologies used for its detection and quantification. nih.gov The future will see the broader adoption of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for metabolomics studies involving this tracer. nih.govmdpi.com These technologies offer superior sensitivity and specificity compared to older methods, enabling the detection of low-abundance metabolites and the precise quantification of isotopic enrichment in complex biological samples. sciex.com Techniques like Zeno MRMHR can accurately quantify compounds like arginine and its metabolites that are close in mass, eliminating issues from mass interference. sciex.com
Moreover, emerging technologies such as ambient ionization mass spectrometry (e.g., DESI and DART) could enable the spatial mapping of this compound and its metabolites directly in tissue sections, providing a new dimension of spatial metabolic information. Another promising area is the development of novel biosensors, potentially using enzymes like L-arginine oxidase, for the real-time monitoring of arginine and its labeled analogues in vivo or in cell culture systems. fao.org These analytical advancements will allow for more precise and comprehensive data collection, even from minute sample volumes. criver.com
| Analytical Technology | Principle | Advantages for this compound Tracing | Future Potential |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution; established methods for amino acid analysis. nih.gov | Integration with advanced derivatization techniques for improved sensitivity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography coupled with two stages of mass analysis for specificity. nih.gov | High sensitivity and specificity; suitable for non-volatile metabolites; widely used for targeted metabolomics. nih.govmdpi.comcriver.com | Miniaturization for high-throughput analysis; coupling with novel separation techniques (e.g., HILIC) for polar metabolites. |
| High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, TOF) | Provides highly accurate mass measurements. | Enables untargeted metabolomics to identify novel downstream metabolites of this compound; distinguishes between molecules with very similar masses. | Application in spatial metabolomics (mass spectrometry imaging) to map metabolite distribution in tissues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive; provides structural information and can distinguish between different labeled positions on a molecule. nih.gov | Increased sensitivity through higher field magnets and cryoprobes; development of pulse sequences to enhance 15N signal detection. nih.gov |
| Enzymatic Biosensors | Uses enzymes (e.g., arginase, L-arginine oxidase) to detect L-arginine concentration. fao.orgresearchgate.net | Potential for real-time, continuous monitoring of L-arginine levels. researchgate.net | Development of implantable or microfluidic biosensors for in vivo or point-of-care applications. |
Exploration of Less Characterized L-Arginine-Dependent Metabolic Pathways
While the roles of L-arginine in NO and urea (B33335) synthesis are well-established, its involvement in other, less-characterized metabolic pathways presents an exciting area for future research using this compound. The transfer of the 15N-labeled amidino group can be tracked to elucidate the dynamics of these alternative routes.
One such pathway is the synthesis of agmatine, a neuromodulator, which is produced from arginine via the enzyme arginine decarboxylase (ADC). nih.gov Tracing studies can quantify the flux through this pathway in the brain and other tissues to understand its role in neurological function and disease. nih.gov Another critical area is the synthesis of polyamines (putrescine, spermidine, and spermine) from ornithine, a product of the arginase reaction. nih.gov Since the arginase pathway removes the labeled guanidino group, this compound can be used to quantify the partitioning of arginine between NO synthesis (which retains the label in citrulline) and the arginase/polyamine pathway (where the label is lost to urea). nih.govresearchgate.net This is particularly relevant in cancer biology, where polyamines are crucial for cell proliferation. nih.gov
Additionally, the synthesis of homoarginine, a homolog of arginine, involves the transfer of an amidino group from arginine to lysine (B10760008), a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT). ahajournals.orgmdpi.com Using this compound in concert with labeled lysine can definitively trace this transamidation reaction, helping to clarify the role of homoarginine in cardiovascular health and disease. ahajournals.org
| Pathway | Key Enzyme(s) | Metabolic Product(s) | Potential Research Application with this compound |
| Nitric Oxide (NO) Synthesis | Nitric Oxide Synthase (NOS) | Nitric Oxide, L-Citrulline | Quantifying NO production rates in various physiological and pathological states. nih.gov |
| Urea Cycle | Arginase, Ornithine Transcarbamylase | Urea, L-Ornithine | Measuring the flux of arginine into urea production, particularly in liver function studies. nih.gov |
| Polyamine Synthesis | Arginase, Ornithine Decarboxylase (ODC) | Putrescine, Spermidine, Spermine | Investigating the channeling of arginine towards polyamines in cell proliferation and cancer. nih.govnih.gov |
| Agmatine Synthesis | Arginine Decarboxylase (ADC) | Agmatine | Elucidating the role of the arginine-agmatine axis in neurotransmission and neuromodulation. nih.govresearchgate.net |
| Creatine (B1669601)/Homoarginine Synthesis | L-arginine:glycine amidinotransferase (AGAT) | Guanidinoacetate, Homoarginine | Tracing the transamidation reaction to understand the regulation of creatine and homoarginine levels. ahajournals.orgmdpi.comnih.gov |
| Protein Synthesis | Aminoacyl-tRNA Synthetases | Proteins | Measuring the incorporation rate of arginine into the proteome to study protein turnover. |
Synergistic Application of this compound Tracing with Computational Modeling and Flux Balance Analysis
The integration of experimental data from this compound tracing with computational modeling represents a paradigm shift towards a systems-level understanding of metabolism. The quantitative flux data obtained from tracer experiments serve as critical inputs for constraining and validating genome-scale metabolic models (GEMs).
Flux Balance Analysis (FBA) is a computational method that predicts metabolic flux distributions throughout a metabolic network. By incorporating 15N tracing data, FBA models can be refined to more accurately reflect the metabolic state of a specific cell type or tissue under particular conditions. This synergy allows researchers to:
Predict metabolic bottlenecks and identify key regulatory nodes in arginine metabolism.
Simulate the metabolic consequences of genetic mutations or drug interventions that affect arginine-dependent pathways.
Generate new, testable hypotheses about metabolic regulation that can be subsequently validated in the lab using this compound.
This iterative cycle of experimental tracing and computational modeling will be instrumental in unraveling the complexity of metabolic networks and identifying novel therapeutic targets. nih.gov
Role in Mechanistic Understanding of Cellular Reprogramming and Adaptation
Cells exhibit remarkable metabolic plasticity, reprogramming their pathways to adapt to different physiological demands or pathological stresses. This compound is a powerful tool for investigating the mechanisms underlying this metabolic reprogramming, particularly in the context of arginine metabolism. nih.gov
In immunology, for example, the activation of immune cells like macrophages and T-cells is accompanied by a dramatic shift in arginine metabolism. Tracing studies can reveal how arginine is shunted towards either pro-inflammatory NO production (M1 macrophages) or anti-inflammatory polyamine synthesis (M2 macrophages). In cancer, many tumors exhibit "arginine auxotrophy," meaning they are dependent on external arginine for survival and proliferation. mdpi.com this compound tracing can elucidate how cancer cells utilize arginine and how this dependency can be exploited for therapeutic purposes, such as through arginine deprivation therapies. nih.govnih.gov
Furthermore, in metabolic diseases like autosomal dominant polycystic kidney disease (ADPKD), arginine reprogramming has been identified as a key feature of disease progression. mdpi.com By tracking the fate of the 15N label, researchers can understand how metabolic flux is altered during cyst formation and identify pathways that could be targeted to slow disease progression. mdpi.com These studies provide a mechanistic link between cellular signaling events and the metabolic adaptations that drive cellular function and fate. nih.gov
Q & A
Q. What methodologies are recommended for incorporating L-Arginine-amidino-<sup>15</sup>N2 into metabolic flux analysis studies?
L-Arginine-amidino-<sup>15</sup>N2 is commonly used as a stable isotope tracer in metabolic flux analysis (MFA). To ensure accurate
- Design experiments with controlled isotopic enrichment levels (e.g., 98% purity) to minimize background noise.
- Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) for isotopic ratio quantification, ensuring calibration against certified reference materials.
- Validate metabolic models by comparing experimental flux distributions with computational predictions .
How can researchers formulate hypothesis-driven questions for isotope-tracing experiments involving L-Arginine-amidino-<sup>15</sup>N2?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example hypothesis: "L-Arginine-amidino-<sup>15</sup>N2 incorporation in hepatic cells alters urea cycle kinetics under hypoxia."
- Ensure feasibility by piloting small-scale experiments to confirm isotopic uptake rates.
- Align novelty with gaps in literature, such as unresolved nitrogen partitioning in cancer metabolism .
Q. What are the key steps for preparing and validating samples labeled with L-Arginine-amidino-<sup>15</sup>N2?
- Sample Preparation :
- Use HPLC-grade solvents to dissolve the compound and avoid isotopic dilution.
- Document buffer composition (e.g., pH, ionic strength) to ensure reproducibility.
- Validation :
- Perform spike-and-recovery assays to confirm isotopic integrity.
- Include technical replicates to assess intra-assay variability .
Advanced Research Questions
Q. How can contradictory results in isotopic enrichment data be resolved when using L-Arginine-amidino-<sup>15</sup>N2?
Contradictions may arise from batch variability or analytical drift. Mitigation strategies include:
- Source Tracing : Cross-validate isotope suppliers using certificates of analysis.
- Method Harmonization : Standardize MS parameters (e.g., ionization mode, resolution) across labs.
- Data Triangulation : Combine quantitative MS with <sup>15</sup>N-NMR to confirm labeling patterns .
Q. What experimental designs optimize the use of L-Arginine-amidino-<sup>15</sup>N2 in multi-omics studies?
- Integrated Workflow :
Isotope Pulse-Chase : Track nitrogen redistribution over time in proteomics and metabolomics datasets.
Data Integration : Use bioinformatics tools (e.g., MetaCyc, KEGG) to map isotopic enrichment to pathway activity.
- Controls : Include unlabeled arginine controls to distinguish endogenous vs. tracer-derived signals .
Q. How can researchers ensure reproducibility in cross-disciplinary studies involving L-Arginine-amidino-<sup>15</sup>N2?
- Protocol Standardization : Publish detailed methods with Open Science Framework (OSF) to share raw data and analytical pipelines.
- Collaborative Validation : Use inter-laboratory comparisons to assess methodological robustness.
- Ethical Reporting : Disclose isotopic purity, storage conditions, and potential degradation risks in supplementary materials .
Q. What advanced statistical approaches are suitable for analyzing time-resolved isotopic labeling data?
- Compartmental Modeling : Apply Bayesian inference to estimate flux rates in dynamic systems.
- Machine Learning : Train algorithms on isotopic patterns to predict metabolic bottlenecks.
- Sensitivity Analysis : Identify critical parameters (e.g., enzyme Vmax) influencing isotopic steady states .
Methodological Frameworks and Pitfalls
- Common Pitfalls :
- Isotopic Impurity : Always verify supplier certificates and perform in-house purity assays.
- Overfitting Models : Avoid overinterpreting small isotopic shifts without biological validation.
- Ethical Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
